molecular formula C19H17F3N2O4 B10941558 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone

Cat. No.: B10941558
M. Wt: 394.3 g/mol
InChI Key: UZHJVFWDWIKMBL-UHFFFAOYSA-N
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Description

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a methanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group and the methanone moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone moiety to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing biological systems and understanding molecular interactions.

Medicine

In medicine, this compound may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone include:

  • [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-chlorophenoxy)methyl]phenyl}methanone
  • [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-fluorophenoxy)methyl]phenyl}methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the methoxy group may enhance its solubility and reactivity compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[3-[(2-methoxyphenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C19H17F3N2O4/c1-27-15-7-2-3-8-16(15)28-12-13-5-4-6-14(11-13)17(25)24-18(26,9-10-23-24)19(20,21)22/h2-8,10-11,26H,9,12H2,1H3

InChI Key

UZHJVFWDWIKMBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)N3C(CC=N3)(C(F)(F)F)O

Origin of Product

United States

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